molecular formula C9H19NO B13555070 (1-Amino-4,4-dimethylcyclohexyl)methanol

(1-Amino-4,4-dimethylcyclohexyl)methanol

Cat. No.: B13555070
M. Wt: 157.25 g/mol
InChI Key: CWNXLKMNCCBSTO-UHFFFAOYSA-N
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Description

(1-Amino-4,4-dimethylcyclohexyl)methanol is a cyclohexane derivative featuring a primary amino group and a hydroxymethyl substituent on a dimethyl-substituted cyclohexane ring. Its molecular formula is C₁₀H₂₁NO, with a molecular weight of 171.28 g/mol (calculated from ). The SMILES notation is CC1(CCC(CC1)(CN)CO)C, and its InChIKey is PFYFYMHNVPMAAJ-UHFFFAOYSA-N .

Key physicochemical properties include predicted collision cross-section (CCS) values for various adducts, such as 139.9 Ų for [M+H]⁺ and 141.8 Ų for [M-H]⁻, which are critical for mass spectrometry-based characterization . Limited literature or patent data exist for this compound, indicating it may be understudied or proprietary .

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

(1-amino-4,4-dimethylcyclohexyl)methanol

InChI

InChI=1S/C9H19NO/c1-8(2)3-5-9(10,7-11)6-4-8/h11H,3-7,10H2,1-2H3

InChI Key

CWNXLKMNCCBSTO-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)(CO)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Amino-4,4-dimethylcyclohexyl)methanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of 4,4-dimethylcyclohexanone using a reducing agent such as sodium borohydride (NaBH₄) in the presence of an appropriate solvent like methanol . The reaction is carried out under mild conditions, typically at room temperature, to yield the desired alcohol.

Industrial Production Methods

Industrial production of (1-Amino-4,4-dimethylcyclohexyl)methanol may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and isolation to ensure the compound meets the required purity standards for industrial applications .

Chemical Reactions Analysis

Types of Reactions

(1-Amino-4,4-dimethylcyclohexyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1-Amino-4,4-dimethylcyclohexyl)methanol has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Amino-4,4-dimethylcyclohexyl)methanol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow the compound to form hydrogen bonds and participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(a) 5-(1-Amino-4,4-dimethylcyclohexyl)-2(1H)-pyridinone Hydrochloride
  • Molecular Formula : C₁₃H₂₀N₂O·HCl
  • Key Features: Incorporates a pyridinone ring linked to the amino-dimethylcyclohexyl group.
  • Synthesis: Prepared via formamide hydrolysis in methanol under reflux, yielding a hydrochloride salt with a melting point of 229–230°C .
(b) 1-Amino-4,4-dimethylcyclohexane-1-carboxamide
  • Molecular Formula : C₉H₁₈N₂O
  • Key Features : Replaces the hydroxymethyl group with a carboxamide (-CONH₂).
  • Properties : Molecular weight 170.25 g/mol ; solid powder stored at 4°C .
(c) (1-Amino-4,4-difluorocyclohexyl)methanol
  • Key Features : Substitutes dimethyl groups with difluoro substituents.
  • Impact : Fluorination increases electronegativity and lipophilicity, which could enhance blood-brain barrier penetration or metabolic stability compared to the dimethyl analog .

Physicochemical and Structural Data

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties References
(1-Amino-4,4-dimethylcyclohexyl)methanol C₁₀H₂₁NO 171.28 -NH₂, -CH₂OH CCS [M+H]⁺: 139.9 Ų; No patent data
5-(1-Amino-4,4-dimethylcyclohexyl)pyridinone HCl C₁₃H₂₀N₂O·HCl 256.77 -NH₂, pyridinone, -HCl m.p. 229–230°C; Pharmaceutical relevance
1-Amino-4,4-dimethylcyclohexane-carboxamide C₉H₁₈N₂O 170.25 -NH₂, -CONH₂ Storage: 4°C; Solid powder
(1-Amino-4,4-difluorocyclohexyl)methanol Not fully reported ~179.18 (estimated) -NH₂, -CH₂OH, -F Enhanced lipophilicity

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